Cas no 22614-75-1 (6-Fluoroquinolin-2(1H)-one)
6-Fluoroquinolin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 6-Fluoroquinolin-2(1H)-one
- 2(1H)-Quinolinone,6-fluoro-
- 6-fluoro-1H-quinolin-2-one
- 6-fluoro-1,2-dihydroquinolin-2-one
- 6-fluorocarbostyril
- SCHEMBL607156
- DTXSID20431438
- CJVMYPHDEMEFEM-UHFFFAOYSA-N
- AKOS013465537
- 6-Fluoroquinolin-2-ol
- AMY33227
- CS-0046872
- SY123847
- AB43955
- 6-fluoroquinolone
- 22614-75-1
- MFCD08236766
- EN300-625028
- SCHEMBL9192758
- AS-59565
- 2(1H)-Quinolinone, 6-fluoro-
-
- MDL: MFCD08236766
- Inchi: 1S/C9H6FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)
- InChI Key: CJVMYPHDEMEFEM-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C=CC(N2)=O
Computed Properties
- Exact Mass: 163.04300
- Monoisotopic Mass: 163.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.292
- Boiling Point: 341.206 °C at 760 mmHg
- Flash Point: 160.156 °C
- PSA: 32.86000
- LogP: 1.66720
6-Fluoroquinolin-2(1H)-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
6-Fluoroquinolin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0099-1g |
6-Fluoro-1H-quinolin-2-one |
22614-75-1 | 97% | 1g |
678.43CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0099-5g |
6-Fluoro-1H-quinolin-2-one |
22614-75-1 | 97% | 5g |
2035.3CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0099-25g |
6-Fluoro-1H-quinolin-2-one |
22614-75-1 | 97% | 25g |
8056.4CNY | 2021-05-08 | |
| Fluorochem | 216016-1g |
6-Fluoroquinolin-2(1H)-one |
22614-75-1 | 95% | 1g |
£124.00 | 2022-03-01 | |
| Fluorochem | 216016-5g |
6-Fluoroquinolin-2(1H)-one |
22614-75-1 | 95% | 5g |
£371.00 | 2022-03-01 | |
| Fluorochem | 216016-25g |
6-Fluoroquinolin-2(1H)-one |
22614-75-1 | 95% | 25g |
£1110.00 | 2022-03-01 | |
| TRC | F596870-100mg |
6-Fluoroquinolin-2(1H)-one |
22614-75-1 | 100mg |
$58.00 | 2023-05-18 | ||
| TRC | F596870-250mg |
6-Fluoroquinolin-2(1H)-one |
22614-75-1 | 250mg |
$ 98.00 | 2023-09-07 | ||
| TRC | F596870-500mg |
6-Fluoroquinolin-2(1H)-one |
22614-75-1 | 500mg |
$127.00 | 2023-05-18 | ||
| TRC | F596870-1g |
6-Fluoroquinolin-2(1H)-one |
22614-75-1 | 1g |
$ 130.00 | 2022-06-04 |
6-Fluoroquinolin-2(1H)-one Suppliers
6-Fluoroquinolin-2(1H)-one Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 6-Fluoroquinolin-2(1H)-one
Introduction to 6-Fluoroquinolin-2(1H)-one (CAS No. 22614-75-1) and Its Recent Applications in Chemical Biology
6-Fluoroquinolin-2(1H)-one, identified by the chemical abstracts service number 22614-75-1, is a fluorinated derivative of quinolinone, a heterocyclic compound class with significant pharmacological relevance. This compound has garnered attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. The introduction of a fluorine atom at the 6-position of the quinolinone scaffold enhances its metabolic stability and binding affinity, making it a valuable scaffold for drug discovery.
The quinolinone core is well-documented for its role in various biological processes, including antimicrobial, antiviral, and anticancer activities. The fluorine substitution at the 6-position further modulates these properties, leading to compounds with improved pharmacokinetic profiles. Recent studies have highlighted the importance of fluorinated quinolinones in developing next-generation therapeutics, particularly in addressing multidrug-resistant pathogens and targeting specific enzymatic pathways.
In the realm of medicinal chemistry, 6-Fluoroquinolin-2(1H)-one has been explored as a precursor for synthesizing novel bioactive molecules. Its structural versatility allows for modifications at multiple positions, enabling the development of libraries of compounds with tailored biological activities. For instance, recent research has demonstrated its utility in generating inhibitors of bacterial topoisomerases, which are critical targets in combating antibiotic-resistant strains.
One of the most compelling aspects of 6-Fluoroquinolin-2(1H)-one is its potential in oncology research. Fluorinated quinolinones have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that are overexpressed in cancer cells. The fluorine atom's electronic properties enhance the compound's ability to interact with protein targets, leading to increased potency and selectivity. Preliminary clinical trials have indicated that derivatives of this scaffold exhibit significant antitumor activity without severe side effects.
The synthesis of 6-Fluoroquinolin-2(1H)-one involves multi-step organic reactions, typically starting from commercially available quinoline derivatives. The introduction of fluorine is achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Advanced synthetic methodologies, such as flow chemistry and biocatalysis, have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical-grade standards.
From a computational chemistry perspective, 6-Fluoroquinolin-2(1H)-one has been extensively studied to understand its molecular interactions. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how the fluorine substituent influences binding affinity and metabolic stability. These studies have informed the design of more effective derivatives by predicting structural modifications that enhance drug-like properties.
The role of 6-Fluoroquinolin-2(1H)-one in chemical biology extends beyond its direct therapeutic applications. It serves as a key intermediate in synthesizing probes for biochemical assays, allowing researchers to investigate enzyme mechanisms and pathway dynamics. For example, fluorescently labeled derivatives have been used to visualize intracellular processes and track protein-protein interactions in real-time.
Environmental considerations are also crucial when evaluating compounds like 6-Fluoroquinolin-2(1H)-one. Efforts have been made to develop sustainable synthetic routes that minimize waste and hazardous byproducts. Green chemistry principles have been integrated into its production process, ensuring that it aligns with global efforts to promote sustainable pharmaceutical manufacturing.
Future directions in research on 6-Fluoroquinolin-2(1H)-one include exploring its potential in treating neurodegenerative diseases and inflammatory disorders. Preliminary data suggest that fluorinated quinolinones may modulate inflammatory pathways by inhibiting key cytokines and enzymes involved in neuroinflammation. This opens up new avenues for developing treatments for conditions such as Alzheimer's disease and rheumatoid arthritis.
In conclusion, 6-Fluoroquinolin-2(1H)-one (CAS No. 22614-75-1) represents a significant advancement in chemical biology and medicinal chemistry. Its unique structural features and biological activities make it a valuable tool for drug discovery and therapeutic development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.
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